molecular formula C9H9BrO2 B3177676 2-(2-Bromo-5-methylphenyl)acetic acid CAS No. 203314-29-8

2-(2-Bromo-5-methylphenyl)acetic acid

Cat. No.: B3177676
CAS No.: 203314-29-8
M. Wt: 229.07 g/mol
InChI Key: ZSUNJHLJHAIXLZ-UHFFFAOYSA-N
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Description

2-(2-Bromo-5-methylphenyl)acetic acid is an organic compound with the molecular formula C9H9BrO2. It is a derivative of acetic acid where the hydrogen atom of the methyl group is replaced by a 2-bromo-5-methylphenyl group.

Scientific Research Applications

2-(2-Bromo-5-methylphenyl)acetic acid has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromo-5-methylphenyl)acetic acid typically involves the bromination of 2-methylphenylacetic acid. One common method is the reaction of 2-methylphenylacetic acid with bromine in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out under reflux conditions to ensure complete bromination .

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method can improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Bromo-5-methylphenyl)acetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide or amine groups.

    Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid group.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom.

Common Reagents and Conditions:

Major Products:

    Substitution: 2-(2-Hydroxy-5-methylphenyl)acetic acid or 2-(2-Amino-5-methylphenyl)acetic acid.

    Oxidation: 2-(2-Bromo-5-carboxyphenyl)acetic acid.

    Reduction: 2-(2-Methylphenyl)acetic acid.

Comparison with Similar Compounds

  • 2-(4-Bromo-2-methylphenyl)acetic acid
  • 2-(2-Bromo-5-methoxyphenyl)acetic acid
  • 2-(2-Bromo-5-chlorophenyl)acetic acid

Comparison: 2-(2-Bromo-5-methylphenyl)acetic acid is unique due to the position of the bromine and methyl groups on the phenyl ring. This specific arrangement can influence its reactivity and the types of reactions it can undergo. For example, the presence of the methyl group can provide steric hindrance, affecting substitution reactions compared to its analogs .

Properties

IUPAC Name

2-(2-bromo-5-methylphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-6-2-3-8(10)7(4-6)5-9(11)12/h2-4H,5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSUNJHLJHAIXLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Br)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601297884
Record name 2-Bromo-5-methylbenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601297884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203314-29-8
Record name 2-Bromo-5-methylbenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=203314-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-methylbenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601297884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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